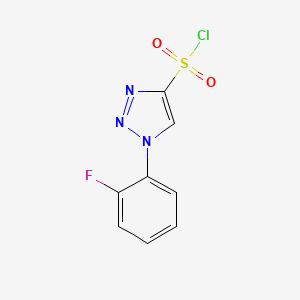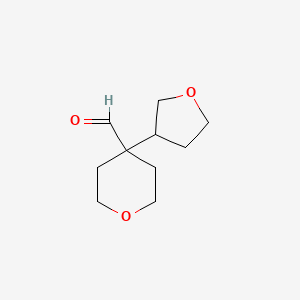
4-(Oxolan-3-yl)oxane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxolan-3-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of an oxane ring fused with an oxolan ring and an aldehyde functional group. It is primarily used in research and development projects due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with oxolan derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between the two cyclic ethers, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxolan-3-yl)oxane-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(Oxolan-3-yl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(Oxolan-3-yl)oxane-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Oxolan-3-yl)oxane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Oxolan-3-yl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical assays and drug development to study enzyme kinetics and inhibitor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring ether similar to oxane.
Tetrahydrofuran: A five-membered ring ether similar to oxolan.
4-Hydroxy-4-methylpentanal: An aldehyde with a similar structure but different ring systems.
Uniqueness
4-(Oxolan-3-yl)oxane-4-carbaldehyde is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized research applications .
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
4-(oxolan-3-yl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c11-8-10(2-5-12-6-3-10)9-1-4-13-7-9/h8-9H,1-7H2 |
InChI-Schlüssel |
LFYGFXRQFZFFFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1C2(CCOCC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


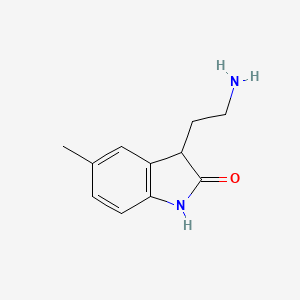
![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)
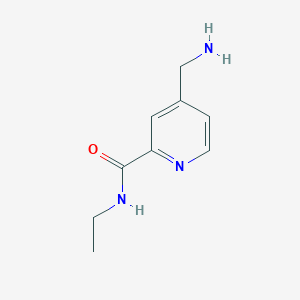
![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B13221354.png)
![3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13221355.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)
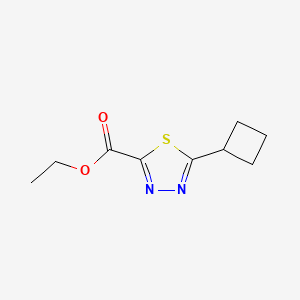
![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221373.png)

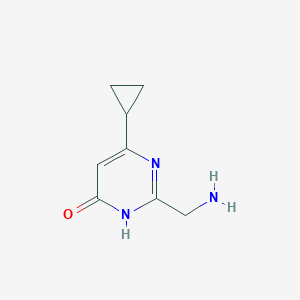
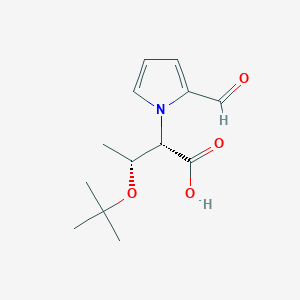
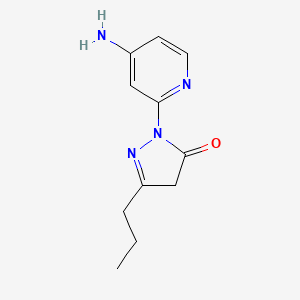
![3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13221413.png)
